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N-Benzylcyclohexylamine
Compound Name:
hydrochloride

Cat. No.: B3060092

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an
arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, particularly
in 3,4-MDMA[1]. Its detection and characterization are therefore of significant interest in
forensic chemistry and toxicology. Mass spectrometry, coupled with chromatographic
technigues such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS),
serves as a primary analytical tool for the unambiguous identification and quantification of N-
Benzylcyclohexylamine in seized drug materials and related matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis
of N-Benzylcyclohexylamine, including its fragmentation patterns and detailed protocols for its
detection.

Chemical Properties

A summary of the key chemical properties of N-Benzylcyclohexylamine hydrochloride is
presented in the table below.
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Property Value

N-cyclohexyl-benzenemethanamine,
Formal Name )
monohydrochloride[1]

CAS Number 16350-96-2[1]
Molecular Formula C13H19N « HCI[1]
Formula Weight 225.8 g/mol [1]
Purity >98%[1]
Formulation A neat solid[1]

Soluble in Acetonitrile, Chloroform, and

Solubility
Methanol[1]

Mass Spectrometry Analysis

The mass spectrometric analysis of N-Benzylcyclohexylamine typically involves electron
ionization (EI) in GC-MS, which provides characteristic fragmentation patterns aiding in its
structural elucidation.

Fragmentation Pattern

The electron ionization mass spectrum of N-Benzylcyclohexylamine is characterized by several
key fragments. The fragmentation of secondary amines like N-Benzylcyclohexylamine is often
dominated by alpha-cleavage adjacent to the nitrogen atom[2][3]. For N-
Benzylcyclohexylamine, the most prominent fragmentation pathways are expected to be the
cleavage of the C-C bond on the cyclohexyl ring adjacent to the nitrogen and the cleavage of
the benzylic C-N bond.

Key Predicted Fragment lons:
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Proposed Fragment

m/z Fragmentation Pathway
Structure
189 [C13H19N]+e Molecular lon (M+)
Tropylium ion (from cleavage
91 [CTHT]+ Py ( g
of the C-N bond)
From cleavage of the benzyl-
98 [C6H12N]+ _
nitrogen bond
Cyclohexyl cation (from
83 [C6H11]+

cleavage of the C-N bond)

This table is based on general fragmentation principles of secondary amines and
benzylamines. Actual spectra should be consulted for confirmation.

Experimental Protocols

The following are generalized protocols for the analysis of N-Benzylcyclohexylamine in forensic
samples using GC-MS and LC-MS/MS. These should be optimized based on the specific
instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of N-Benzylcyclohexylamine
in Seized Powders

This protocol is designed for the qualitative identification of N-Benzylcyclohexylamine in solid
drug samples.

1. Sample Preparation:

Accurately weigh approximately 1 mg of the homogenized powder sample.

Dissolve the sample in 1 mL of a suitable solvent such as methanol or chloroform[1].

Vortex the sample for 30 seconds to ensure complete dissolution.

If necessary, centrifuge the sample to pellet any insoluble materials.
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o Transfer the supernatant to a GC-MS vial for analysis.

2. GC-MS Instrumentation and Conditions:

Parameter Recommended Setting

GC System Agilent 7890B or equivalent[4]

MS System Agilent 5977A MSD or equivalent[4]
Column HP-5ms (30m x 0.25mm, 0.25um) or

equivalent[4]

Injection Volume 1pL
Inlet Temperature 250 °C
Injection Mode Splitless

Oven Program

Initial 60°C for 3 min, ramp at 25°C/min to
250°C, hold for 10.5 min[4]

Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp 230 °CJ[5]
MS Quad Temp 150 °C[5]

lonization Mode

Electron lonization (El) at 70 eV[5]

Mass Range

40-500 amul[6]

Scan Mode

Full Scan

3. Data Analysis:

e The obtained mass spectrum of the analyte should be compared with a reference spectrum
of N-Benzylcyclohexylamine from a spectral library (e.g., NIST, Wiley).

» The retention time of the analyte should match that of a certified reference standard
analyzed under the same conditions.
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Protocol 2: LC-MS/MS Analysis for Quantitative
Determination

This protocol provides a framework for the quantitative analysis of N-Benzylcyclohexylamine,
which is particularly useful for determining its concentration in a complex mixture.

1. Sample Preparation:

o Prepare a stock solution of N-Benzylcyclohexylamine hydrochloride in methanol at a
concentration of 1 mg/mL.

o Create a series of calibration standards by serial dilution of the stock solution in the
appropriate matrix (e.g., blank powder extract, synthetic urine).

o For seized drug samples, dissolve a known weight of the sample in a known volume of
solvent (e.g., 1 mg in 10 mL of 50:50 methanol:water).

» For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or
liquid-liquid extraction (LLE) may be necessary to remove interferences|7].

e Add an appropriate internal standard to all samples and calibration standards.

2. LC-MS/MS Instrumentation and Conditions:
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Parameter Recommended Setting

LC System Shimadzu LC-30AD or equivalent[8]

MS System SCIEX QTRAP 6500+ or equivalent[8]
Column Kinetex 2.6 um Biphenyl (100 x 2.1 mm) or

equivalent[8]

Mobile Phase A

5 mM Ammonium Formate + 0.1% Formic Acid
in Water[8]

Mobile Phase B

5 mM Ammonium Formate + 0.1% Formic Acid
in Methanol/Acetonitrile (50:50, v/v)[8]

Time (min) %B: 0.00 (30), 3.00 (50), 5.00 (100),

Gradient 7.00 (100), 7.10 (10), 9.5 (10)[8]
Flow Rate 0.4 mL/min[8]

Injection Volume 2 uL[8]

Column Temperature 40 °CJ8]

lon Source

Electrospray lonization (ESI), Positive Mode

lon Source Temp

450 °C[8]

Acquisition Mode

Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

» Specific MRM transitions for N-Benzylcyclohexylamine need to be determined by infusing a

standard solution into the mass spectrometer. A precursor ion corresponding to the

protonated molecule [M+H]+ (m/z 190.2) would be selected, and characteristic product ions

would be monitored.

4. Data Analysis:

» Quantification is achieved by constructing a calibration curve from the peak area ratios of the

analyte to the internal standard versus the concentration of the calibration standards.
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e The method should be validated according to relevant guidelines, assessing parameters
such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and
precision[9].

Quantitative Data

Specific quantitative data for N-Benzylcyclohexylamine hydrochloride is not widely available
in the literature. However, for related arylcyclohexylamines, typical analytical performance is
summarized below. It is expected that a validated method for N-Benzylcyclohexylamine would
achieve similar performance.

Typical Value for
Parameter . Reference
Arylcyclohexylamines
Limit of Detection (LOD) 0.4 - 4 ng/mL [7]
Limit of Quantification (LOQ) 2-5ng/mL [7]
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Click to download full resolution via product page

Caption: Workflow for the identification of N-Benzylcyclohexylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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